molecular formula C12H19N5O B2527734 2-Amino-6-hexyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 860786-98-7

2-Amino-6-hexyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2527734
CAS No.: 860786-98-7
M. Wt: 249.318
InChI Key: HNGXJNYIBYEVPP-UHFFFAOYSA-N
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Description

2-Amino-6-hexyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound with the molecular formula C12H19N5O It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-hexyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be achieved through a one-step regioselective reaction. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction typically proceeds under mild conditions, often in the presence of a suitable catalyst, to yield the desired triazolopyrimidine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-hexyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the triazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the triazolopyrimidine scaffold.

Scientific Research Applications

2-Amino-6-hexyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-hexyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit influenza virus RNA polymerase by preventing the heterodimerization of the PA and PB1 subunits . This inhibition disrupts the viral replication process, making it a potential antiviral agent. The compound may also interact with other enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-hexyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unique due to its hexyl substituent at the 6-position and the methyl group at the 5-position. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other triazolopyrimidine derivatives.

Properties

IUPAC Name

2-amino-6-hexyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O/c1-3-4-5-6-7-9-8(2)14-12-15-11(13)16-17(12)10(9)18/h3-7H2,1-2H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFPDPCROOXAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(N=C2N=C(NN2C1=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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